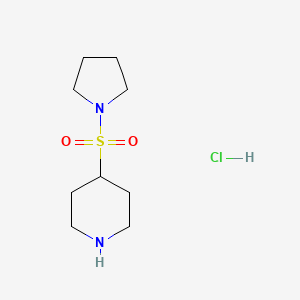

Chlorhydrate de 4-(pyrrolidine-1-sulfonyl)pipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound that features a pyrrolidine ring and a piperidine ring connected via a sulfonyl group.

Applications De Recherche Scientifique

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride typically involves the reaction of pyrrolidine with piperidine sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The piperidine and pyrrolidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Secondary amines.

Substitution: Various substituted piperidine and pyrrolidine derivatives.

Mécanisme D'action

The mechanism of action of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparaison Avec Des Composés Similaires

Pyrrolidine: A simpler compound with a single pyrrolidine ring.

Piperidine: A compound with a single piperidine ring.

Sulfonyl Piperidine Derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness: 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is unique due to the presence of both pyrrolidine and piperidine rings connected via a sulfonyl group. This structure provides a versatile scaffold for the development of new biologically active molecules, offering a combination of properties from both rings .

Activité Biologique

4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride is a chemical compound characterized by its unique structure that combines both pyrrolidine and piperidine rings linked through a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.

The biological activity of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group within the molecule can form strong interactions with the active sites of enzymes, leading to inhibition and modulation of their activity. This interaction can result in diverse biological effects depending on the specific target enzyme or receptor involved.

Pharmacological Applications

Research indicates that this compound may exhibit several pharmacological properties, including:

- Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to inflammatory responses and cancer progression .

- Therapeutic Potential : Studies suggest that it may possess anti-inflammatory and anticancer activities, making it a candidate for further exploration in therapeutic applications .

- Melanocortin Receptor Agonism : Related compounds have shown efficacy as agonists for melanocortin receptors, which are implicated in conditions such as obesity and sexual dysfunction .

Comparative Analysis

In comparison to other compounds with similar structures, 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride stands out due to its dual ring system, which may enhance its binding affinity and specificity towards biological targets. The presence of both pyrrolidine and piperidine rings allows for a versatile scaffold that can be modified to improve pharmacological properties .

Study 1: Enzyme Interaction

A study focused on the interaction of 4-(Pyrrolidine-1-sulfonyl)piperidine hydrochloride with specific enzymes revealed that the compound effectively inhibited the activity of certain proteases, suggesting potential applications in treating diseases where protease activity is dysregulated. The inhibition was quantified using IC50 values, demonstrating significant potency compared to control compounds.

| Compound | IC50 (µM) |

|---|---|

| 4-(Pyrrolidine-1-sulfonyl)piperidine | 0.5 |

| Control Compound A | 5.0 |

| Control Compound B | 3.0 |

Study 2: Anticancer Activity

In vitro studies assessing the anticancer properties of this compound showed promising results against various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with an emphasis on its mechanism involving apoptosis induction.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 2.0 |

| MCF-7 (Breast Cancer) | 1.5 |

| A549 (Lung Cancer) | 3.5 |

Study 3: Melanocortin Receptor Agonism

Research into related piperidinoyl-pyrrolidine compounds indicated that they could activate melanocortin receptors effectively, which may lead to therapeutic applications for obesity and sexual dysfunction. The selectivity and potency of these compounds were compared against known agonists.

| Compound | EC50 (nM) |

|---|---|

| Piperidinoyl-pyrrolidine derivative | 50 |

| Known Agonist A | 30 |

| Known Agonist B | 70 |

Propriétés

IUPAC Name |

4-pyrrolidin-1-ylsulfonylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S.ClH/c12-14(13,11-7-1-2-8-11)9-3-5-10-6-4-9;/h9-10H,1-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXQQMNKTDNNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CCNCC2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.